molecular formula C15H22BNO3 B13924320 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13924320
M. Wt: 275.15 g/mol
InChI Key: UQWZUQPKKZIHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative with a cyclopropyl group at position 4 and a methoxy group at position 2. The dioxaborolane moiety at position 3 renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its structural complexity—combining electron-donating (methoxy), sterically bulky (cyclopropyl), and reactive (boronate) groups—makes it valuable for synthesizing tailored molecules in pharmaceuticals and materials science.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-11(10-6-7-10)8-9-17-13(12)18-5/h8-10H,6-7H2,1-5H3

InChI Key

UQWZUQPKKZIHGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C3CC3

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most common and well-documented method to prepare 4-cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves palladium-catalyzed Miyaura borylation of a corresponding 3-halopyridine derivative bearing the cyclopropyl and methoxy substituents.

Typical Reaction Conditions:

Parameter Details
Starting material 4-Cyclopropyl-2-methoxy-3-halopyridine (Br or I)
Boron reagent Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane, sometimes mixed with water
Temperature 80–100 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction time 1.5–4 hours

Example Procedure:

A 3-bromo-4-cyclopropyl-2-methoxypyridine is dissolved in 1,4-dioxane with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 catalyst. The mixture is purged with nitrogen and heated at 80 °C for 3 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with aqueous base and brine, dried, and purified by column chromatography or preparative HPLC to yield the boronate ester product.

This method provides good yields (~60–70%) and high regioselectivity for borylation at the 3-position of the pyridine ring.

Direct C–H Borylation

Recent advances have allowed for direct C–H borylation of pyridine derivatives without pre-functionalization. Using transition metal catalysts such as Rhodium on carbon (Rh/C) under hydrogen atmosphere, selective borylation can be achieved.

Key Findings:

  • Using 5% Rh/C catalyst under 48 atm hydrogen pressure in ethanol solvent at room temperature, borylation of pyridine derivatives bearing substituents including cyclopropyl and methoxy groups can be performed.
  • The reaction yields a mixture of borylated products with selectivity influenced by catalyst and reaction time.
  • For example, a study showed that using 5% Rh/C catalyst gave a 72:28 ratio of desired borylated product to side products after 1 hour.
Catalyst Reaction Time Product Ratio (desired:side) Yield (%)
5% Rh/C 1 hour 72:28 Not specified
5% Rh/Al2O3 2 hours 50:15:35 Not specified
PtO2 2 hours 32:32:36 Not specified

This method offers a more direct route but may require optimization for selectivity and scale-up.

Functional Group Installation Prior to Borylation

The cyclopropyl and methoxy substituents are typically introduced before the borylation step. Common synthetic routes include:

  • Cyclopropylation : Introduction of the cyclopropyl group at the 4-position of pyridine via cross-coupling or nucleophilic substitution reactions.
  • Methoxylation : Installation of the methoxy group at the 2-position by nucleophilic aromatic substitution or methylation of hydroxy precursors.

Once the substituted pyridine scaffold is constructed, the 3-position is halogenated (usually brominated) to serve as a handle for Miyaura borylation.

Representative Experimental Data Summary

Step Reagents & Conditions Outcome/Yield Notes
Cyclopropylation Pd-catalyzed coupling with cyclopropylboronic acid Moderate to high yield Requires inert atmosphere
Methoxylation Methylation of 2-hydroxypyridine derivatives High yield Often using methyl iodide or dimethyl sulfate
Halogenation at 3-position Bromination with NBS or similar reagents High regioselectivity Essential for subsequent borylation
Miyaura borylation Pd(dppf)Cl2, B2Pin2, KOAc, 1,4-dioxane, 80 °C, 3 h 60-70% Purification by chromatography or HPLC
Direct C–H borylation 5% Rh/C, H2 (48 atm), EtOH, room temp, 1 h Mixture, moderate selectivity Emerging method, needs optimization

Analytical Characterization

The prepared this compound is typically characterized by:

Summary and Outlook

The preparation of this compound is most reliably achieved via palladium-catalyzed Miyaura borylation of a 3-halogenated, cyclopropyl- and methoxy-substituted pyridine. This method balances yield, regioselectivity, and operational simplicity. Emerging direct C–H borylation methods offer alternative routes but require further refinement for practical application.

The compound’s synthesis is well-documented in the literature with detailed experimental protocols and characterization data, supporting its use as a versatile intermediate in organic and medicinal chemistry.

Chemical Reactions Analysis

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Scientific Research Applications

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes such as proteasomes by binding to their active sites. This inhibition can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Positional Isomers

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Lacking substituents beyond the boronate group at position 3, this compound exhibits minimal steric hindrance and higher reactivity in cross-couplings compared to the target compound. Its simplicity allows for rapid coupling under standard conditions .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The boronate at position 4 creates a distinct electronic environment.

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (): The trifluoromethyl group at position 2 is strongly electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with the methoxy group (electron-donating) in the target compound, which may stabilize transition states in coupling reactions .
  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Fluorine’s electronegativity at position 3 directs electrophilic substitutions and modulates reactivity in cross-couplings, offering a different selectivity profile compared to the methoxy-substituted target compound .

Steric and Functional Group Effects

Cyclopropyl vs. Saturated Rings

  • 1-Cyclopropyl-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The tetrahydro-pyridine framework introduces partial saturation, reducing aromaticity and altering conjugation. The cyclopropyl group here is part of a fused ring system, differing from the target compound’s substituent, which imposes steric bulk without disrupting aromaticity .

Bulky Substituents

  • This highlights the trade-off between stability and reactivity in bulky analogs .

Reactivity in Cross-Coupling Reactions

Halogen-Boronate Synergy

  • 2-Bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The bromine at position 2 acts as a leaving group, enabling sequential cross-couplings. This dual functionality is absent in the target compound but demonstrates the utility of halogenated boronate esters in multi-step syntheses .

Heterocyclic Modifications

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (): The fused pyrrolo-pyridine system introduces nitrogen-rich aromaticity, expanding applications in medicinal chemistry. This contrasts with the simpler pyridine core of the target compound .

Biological Activity

4-Cyclopropyl-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines a pyridine ring with a cyclopropyl group and a boron-containing moiety (dioxaborolane), which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BNOC_{15}H_{22}BNO with a molecular weight of approximately 275.16 g/mol. The presence of the boron atom allows for unique reactivity patterns and interactions within biological systems .

Anticancer Properties

Research indicates that this compound may possess anticancer activity . Preliminary studies suggest it interacts with specific molecular targets related to cancer cell proliferation and survival. Its mechanism may involve inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antimicrobial Activity

The compound is also being investigated for antimicrobial properties . Preliminary findings suggest it may exhibit activity against various bacterial strains. The presence of the dioxaborolane moiety is believed to enhance its interaction with microbial targets .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Inhibit Protein Interactions : The dioxaborolane group may facilitate binding to proteins involved in cancer progression or microbial resistance.
  • Induce Apoptosis : By targeting specific kinases or pathways related to cell survival.
  • Modulate Immune Responses : Potentially enhancing the body's ability to fight infections or tumors.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Studies : Various assays have demonstrated its potential in inhibiting cancer cell lines and microbial growth.
  • In vivo Models : Animal studies are underway to assess the efficacy and safety profile of the compound in live systems.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazoleC12H19BN2O3Contains thiazole instead of pyridine
Cyclopropylboronic Acid Pinacol EsterC12H19BNO3A simpler boronic acid derivative
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC13H19BNO3Lacks the cyclopropyl group

This table illustrates how this compound compares with structurally similar compounds in terms of biological activity and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.